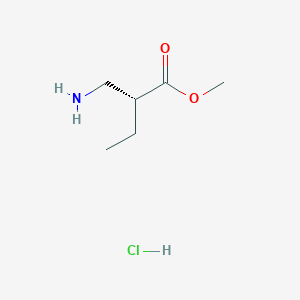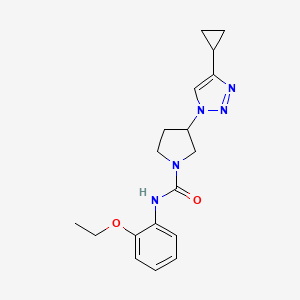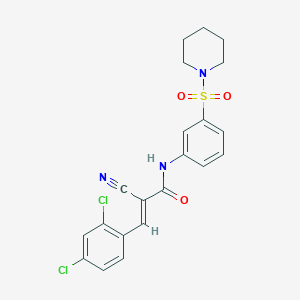
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride, also known as gabapentin hydrochloride, is a medication used to treat epilepsy and neuropathic pain. It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mécanisme D'action
Gabapentin hydrochloride is believed to work by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate, and increases the release of inhibitory neurotransmitters, such as GABA. This leads to a decrease in neuronal excitability and a reduction in pain signals.
Biochemical and Physiological Effects
Gabapentin hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and increase the release of GABA in the central nervous system. It has also been shown to reduce the activity of the enzyme protein kinase C, which is involved in pain signaling. In addition, Methyl (2r)-2-(aminomethyl)butanoate hydrochloride has been shown to have anti-inflammatory properties, which may contribute to its effectiveness in treating neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
Gabapentin hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and is well-characterized, making it a reliable tool for researchers. Another advantage is that it has a low toxicity profile, which makes it safe for use in animal models. However, one limitation is that it has a short half-life, which can make it difficult to maintain therapeutic levels in the bloodstream. Another limitation is that it can have variable effects depending on the animal model and experimental conditions used.
Orientations Futures
There are a number of future directions for research on Methyl (2r)-2-(aminomethyl)butanoate hydrochloride hydrochloride. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs, such as opioids, to enhance pain relief. In addition, there is a need for further research to better understand the mechanism of action of Methyl (2r)-2-(aminomethyl)butanoate hydrochloride and to identify new targets for drug development. Finally, there is a need for more research on the long-term effects of Methyl (2r)-2-(aminomethyl)butanoate hydrochloride use, particularly in patients with epilepsy and chronic pain.
Méthodes De Synthèse
Gabapentin hydrochloride can be synthesized by reacting 1,1-cyclohexanediacetic acid anhydride with ammonia to form Methyl (2r)-2-(aminomethyl)butanoate hydrochloride, which is then reacted with methyl chloroformate to form methyl (2r)-2-(aminomethyl)butanoate. The resulting compound is then treated with hydrochloric acid to form Methyl (2r)-2-(aminomethyl)butanoate hydrochloride hydrochloride.
Applications De Recherche Scientifique
Gabapentin hydrochloride has been extensively studied for its use in treating epilepsy and neuropathic pain. It has also been studied for its potential use in treating anxiety disorders, bipolar disorder, and alcohol withdrawal syndrome. In addition, Methyl (2r)-2-(aminomethyl)butanoate hydrochloride has been shown to have anticonvulsant properties in animal models of epilepsy, making it a promising candidate for further research in this area.
Propriétés
IUPAC Name |
methyl (2R)-2-(aminomethyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXDWSIFCRKJY-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2r)-2-(aminomethyl)butanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)
![N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2782466.png)



![1-[4-(Pyridin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2782474.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperazine](/img/structure/B2782475.png)
![(2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2782476.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/no-structure.png)


![4-(4,4-Difluoropiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2782482.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2782487.png)